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Introduction

Potassium gluconate (K-Glu) is a cornerstone of modern electrophysiology, particularly in the

patch-clamp technique, for studying the function of ion channels.[1] As the most abundant

intracellular cation, potassium is the primary charge carrier for the resting membrane potential

in most excitable cells.[2][3][4] Intracellular solutions for whole-cell patch-clamp recordings are

therefore potassium-based to mimic the physiological intracellular environment.[5] Potassium
gluconate is favored because the gluconate anion is large and relatively impermeant through

most ion channels, making it a suitable substitute for intracellular chloride. This property is

crucial for isolating specific ionic currents and for studying synaptic transmission under

conditions that approximate the natural state of the neuron.[6]

Core Concepts and Applications

The primary application of potassium gluconate is as the main salt in the intracellular (pipette)

solution for whole-cell patch-clamp recordings. Its use is predicated on several key advantages:

Physiological Potassium Gradient: Using a high concentration of potassium in the pipette

solution (e.g., 115-140 mM) establishes a potassium gradient similar to that in vivo, which is

essential for studying neuronal firing patterns and action potentials.[1][5]

Low Intracellular Chloride: In mature neurons, the intracellular chloride concentration is low.

Using potassium gluconate instead of potassium chloride (KCl) helps maintain this low

chloride level.[6] This is critical for studying inhibitory neurotransmission, as a low
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intracellular chloride concentration ensures that the activation of GABA-A receptors results in

a hyperpolarizing (inhibitory) current, which reflects the physiological reality.[1][5] In contrast,

a high chloride internal solution can cause GABA-A mediated currents to be depolarizing.[5]

Distinguishing Synaptic Currents: The use of a low-chloride, K-gluconate-based internal

solution makes it easier to pharmacologically and biophysically separate glutamate

(excitatory) and GABA (inhibitory) currents. At typical resting potentials, glutamate currents

will be inward, while GABAergic currents will be outward.[1]

Minimizing Anion-Specific Effects: While no anion is perfectly inert, gluconate has been

chosen for its relatively minimal interaction with many channel types. However, it is not

without its own effects. Gluconate has been shown to chelate Ca²⁺ with low affinity, which

can influence calcium-dependent processes.[5] It can also directly affect certain channels; for

instance, high concentrations of intracellular gluconate can cause a voltage-dependent block

of the CFTR chloride channel.[7] More recently, gluconate has been identified as an inhibitor

of CLC-3 chloride channels, a property that allows it to suppress seizure activity in

developing brains.[8]

Data Presentation
Table 1: Comparison of Common Potassium-Based
Internal Solutions
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Feature
Potassium
Gluconate (K-Glu)

Potassium
Chloride (KCl)

Potassium
Methylsulfate (K-
MeSO₄)

Primary Use

General purpose;

studying action

potentials and

physiological synaptic

currents.[1]

Studying GABAergic

currents where a

depolarizing shift is

desired; minimizing

LJP.[5]

Alternative to K-Glu;

preserves neuronal

excitability and

minimizes rundown of

certain currents.[5]

Pros

Maintains low

intracellular [Cl⁻],

allowing for

physiological study of

GABAergic inhibition.

[1][5]

Lower pipette

resistance and

minimal Liquid

Junction Potential

(LJP) due to high

mobility of Cl⁻.[1][5]

Lower LJP than

gluconate; preserves

Ca²⁺-activated K⁺

currents more

effectively than K-Glu.

[1][5]

Cons

Higher Liquid Junction

Potential (LJP) than

KCl.[1] Can precipitate

and clog the pipette.

[5] Binds Ca²⁺ with

low affinity.[5]

High intracellular [Cl⁻]

leads to non-

physiological,

depolarizing

GABAergic currents.

[5]

Can still have an LJP.

May affect certain

cellular processes

differently than

gluconate.

Effect on PKA

Increases Protein

Kinase A (PKA)

activity by ~113%.[9]

Not specified, but high

[Cl⁻] can depress G-

protein modulated

conductances.[10]

Increases Protein

Kinase A (PKA)

activity by ~139%.[9]

Table 2: Example Formulations of K-Gluconate Based
Intracellular Solutions (in mM)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://swharden.com/patch/pages/internals/
https://www.scientifica.uk.com/neurowire/electrophysiology-what-goes-on-the-inside
https://www.scientifica.uk.com/neurowire/electrophysiology-what-goes-on-the-inside
https://swharden.com/patch/pages/internals/
https://www.scientifica.uk.com/neurowire/electrophysiology-what-goes-on-the-inside
https://swharden.com/patch/pages/internals/
https://www.scientifica.uk.com/neurowire/electrophysiology-what-goes-on-the-inside
https://swharden.com/patch/pages/internals/
https://www.scientifica.uk.com/neurowire/electrophysiology-what-goes-on-the-inside
https://swharden.com/patch/pages/internals/
https://www.scientifica.uk.com/neurowire/electrophysiology-what-goes-on-the-inside
https://www.scientifica.uk.com/neurowire/electrophysiology-what-goes-on-the-inside
https://www.scientifica.uk.com/neurowire/electrophysiology-what-goes-on-the-inside
https://pmc.ncbi.nlm.nih.gov/articles/PMC2954592/
https://www.jneurosci.org/content/17/16/6133
https://pmc.ncbi.nlm.nih.gov/articles/PMC2954592/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679059?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Component Purpose
Formulation 1
(Current-
Clamp)[11]

Formulation 2
(Voltage-
Clamp)[12]

Formulation 3
(General Use)
[13]

K-Gluconate
Main K⁺ Salt &

Anion
97.5 115 120

KCl
Set E_Cl / AgCl

wire
32.5 4 20

HEPES pH Buffer 10 - 10

EGTA Ca²⁺ Chelator 5 - 0.2

MgCl₂ Enzyme Cofactor 1 - 2

Na₂-

Phosphocreatine
Energy Reservoir 12 - -

ATP-Mg Energy Source 2 2 Add fresh

GTP-Na / GTP-

NaCl

G-Protein

Signaling
0.5 0.3 Add fresh

NaCl - - 4 -

pH Physiological pH 7.3 (with KOH) 7.2 (with KOH)
7.2-7.3 (with

KOH)

Osmolarity

(mOsm)
Isotonicity 295-305 ~270 280-285

Table 3: Quantitative Effects of Anions on
Hyperpolarization-Activated Cation Current (Iₕ)
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Internal Solution Salt
Mean Iₕ Amplitude (pA ±
SEM)

Number of Cells (n)

K-Gluconate (150 mM) 175.0 ± 17.1 9

KCH₃SO₃ (155 mM) 169.2 ± 11.2 28

KCl (155 mM) 82.3 ± 5.7 20

Data from recordings in CA1

pyramidal cells. The Iₕ in KCl-

filled cells was significantly

smaller than in K-Gluconate or

KCH₃SO₃-filled cells (p <

0.001).[10]

Experimental Protocols
Protocol 1: Preparation of a Standard K-Gluconate
Based Intracellular Solution
This protocol describes the preparation of 100 mL of a general-purpose K-Gluconate based

internal solution.

Materials:

Potassium Gluconate (K-Gluconate)

Potassium Chloride (KCl)

HEPES

EGTA

Magnesium Chloride (MgCl₂)

ATP-Mg salt (Adenosine 5'-triphosphate magnesium salt)

GTP-Na salt (Guanosine 5'-triphosphate sodium salt)
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Potassium Hydroxide (KOH)

Ultrapure water (ddH₂O)

pH meter, osmometer, magnetic stirrer, 0.2 µm syringe filter

Procedure:

Prepare Base Solution: In a beaker with ~80 mL of ultrapure water, dissolve the main salts

while stirring. For "Formulation 3" from Table 2, this would be:

K-Gluconate: 2.81 g (for 120 mM)

KCl: 0.149 g (for 20 mM)

HEPES: 0.238 g (for 10 mM)

EGTA: 0.008 g (for 0.2 mM)

MgCl₂: 0.021 g (for 2 mM)

Adjust pH: Carefully adjust the pH of the solution to 7.2 - 7.3 using a KOH solution (e.g., 1M

or 2M).[13][14] This step is crucial as an incorrect pH can alter channel function.

Adjust Osmolarity: Bring the total volume up to ~97-98 mL with ultrapure water. Measure the

osmolarity. Adjust the osmolarity to be 15-20 mOsm lower than your external solution

(ACSF), typically in the range of 280-290 mOsm.[13] Add small amounts of water to lower or

K-Gluconate to raise the osmolarity as needed.

Final Volume: Once the osmolarity is correct, bring the solution to a final volume of 100 mL.

Aliquot and Store: Aliquot the base solution into microcentrifuge tubes (e.g., 1 mL aliquots)

and store at -20°C.[12][13] This base solution is stable for several months.

Add Energy Compounds on Recording Day: On the day of the experiment, thaw an aliquot of

the base solution. Add the temperature-sensitive energy compounds, ATP and GTP, to their

final concentrations.[13] Keep this final solution on ice to prevent degradation.[13]
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Filter: Immediately before filling the recording pipette, filter the solution through a 0.2 µm

syringe filter to remove any precipitate that could clog the pipette tip.[12]

Protocol 2: General Workflow for Whole-Cell Patch-
Clamp Recording
This protocol provides a simplified workflow for obtaining whole-cell recordings from neurons

using a K-Gluconate based internal solution.

Procedure:

Pipette Preparation: Pull a recording micropipette from a borosilicate glass capillary to a

resistance of 3-7 MΩ when filled with the K-Gluconate internal solution.[12][15] A resistance

of ~5 MΩ is a good starting point for most recordings.[15]

Filling the Pipette: Using a microloader tip, carefully fill the pipette from the back with the

filtered, final internal solution, ensuring no air bubbles are trapped in the tip.

Approaching the Cell: Under visual guidance (e.g., DIC microscopy), lower the pipette into

the recording chamber containing the cells and artificial cerebrospinal fluid (aCSF). Apply

light positive pressure to the pipette to keep the tip clean.

Seal Formation: Approach the cell body of the target neuron.[15] When the pipette tip

touches the cell membrane, a small dimple should be visible. Release the positive pressure.

A high-resistance "gigaseal" (≥ 1 GΩ) should form between the pipette tip and the cell

membrane.[15]

Membrane Rupture (Going "Whole-Cell"): Apply brief, gentle suction to the pipette to rupture

the patch of membrane under the pipette tip. This establishes electrical and physical

continuity between the pipette and the cell interior.

Recording:

Current-Clamp Mode: In this mode, you measure the membrane potential (voltage) while

injecting a defined current. This is used to study action potential firing, resting membrane

potential, and intrinsic excitability. K-gluconate based solutions are ideal for this mode as

they preserve the function of K⁺ channels that shape the action potential.[13][16]
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Voltage-Clamp Mode: In this mode, you "clamp" the membrane potential at a set value

and measure the current that flows across the membrane. This is used to study the

properties of specific ion channels (e.g., voltage-gated sodium or calcium channels) or to

measure synaptic currents (EPSCs/IPSCs).[16]

Mandatory Visualizations
Diagrams of Workflows and Signaling Pathways
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Experimental Workflow for Whole-Cell Patch Clamp

Preparation
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Rupture Membrane
(Go Whole-Cell)

Voltage-Clamp:
Measure Ionic Currents

Current-Clamp:
Measure Membrane Potential

(Action Potentials)

Click to download full resolution via product page

Caption: A flowchart of the whole-cell patch-clamp experimental process.
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Rationale for Low [Cl⁻] Internal Solutions

High [Cl⁻] Internal Solution Low [Cl⁻] Internal Solution

e.g., KCl-based

E_Cl ≈ 0 mV

GABA-A current is
DEPOLARIZING

(Non-physiological)

e.g., K-Gluconate-based

E_Cl << RMP (e.g., -70 mV)

GABA-A current is
HYPERPOLARIZING

(Physiologically relevant inhibition)

Goal: Study Synaptic
Transmission
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Internal Solution Components Modulate Channel Function

Whole-Cell Pipette
(Internal Solution)

Gluconate Anion EGTA

Protein Kinase A
(PKA) Activity

 Increases activity  Increases activity

Ion Channel Function
(e.g., Iₕ channel)

 Modulates gating
(e.g., V₁/₂ shift)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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